N-(4-(diisopropylamino)but-2-yn-1-yl)propane-2-sulfonamide
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Description
N-(4-(diisopropylamino)but-2-yn-1-yl)propane-2-sulfonamide, also known as N-diisopropylsulfonamido-2-butyn-1-ylpropane, is an organosulfonamide compound used as a catalyst for a variety of chemical reactions. It is a colorless solid material with a molecular mass of 250.3 g/mol. It is an important intermediate for the synthesis of a variety of organic compounds.
Scientific Research Applications
Antimicrobial Activity
The synthesis of 1,2,3-triazole hybrids containing amine-ester functionality has led to the development of compounds with notable antimicrobial activity . These compounds were tested against various microbial strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. Several of these compounds demonstrated moderate to excellent activity, with compound 7o exhibiting substantial potency (MIC = 0.0558 μmol/mL) against most tested microbes.
Medicinal Chemistry Applications
1,2,3-Triazoles and their derivatives hold immense potential in medicinal chemistry. Their stability against metabolic degradation, ability to engage in hydrogen bonding, and involvement in dipole-dipole and π-stacking interactions contribute to their biocompatibility. These compounds find applications as:
- Chelating Agents : The unpaired electrons on the nitrogen atom contribute to significant chelating activity .
Nanotube Production
The successful implementation of 1,2,3-triazoles has found widespread application in nanotube production . These compounds play a crucial role in creating functional nanomaterials.
Cyclic Peptide Synthesis
Researchers utilize 1,2,3-triazoles in cyclic peptide synthesis . Their unique properties facilitate the formation of complex peptide structures.
Dendrimer Synthesis
Dendrimers, highly branched macromolecules, benefit from the involvement of 1,2,3-triazoles in their synthesis . These dendrimers find applications in drug delivery and other fields.
Enzyme Modification and Peptide Conjugation
1,2,3-Triazoles participate in enzyme modification and peptide conjugation reactions . These processes are essential for developing bioactive compounds and studying enzyme function.
properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-11(2)15(12(3)4)10-8-7-9-14-18(16,17)13(5)6/h11-14H,9-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALDOVMQXHVRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNS(=O)(=O)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(diisopropylamino)but-2-yn-1-yl)propane-2-sulfonamide |
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